4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine

Lipophilicity Drug design Physicochemical profiling

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 477886-23-0) is a tetra-substituted pyrimidine derivative (C₁₇H₁₅N₃S₂, MW 325.5 g/mol) featuring a 2-pyridinyl ring at the 2-position, a methylsulfanylmethyl group at the 4-position, and a phenylsulfanyl group at the 6-position. This unique arrangement of one nitrogen-heterocyclic and two organosulfur substituents creates a multi-dentate framework capable of engaging in N,S- and N,N-coordination with metal ions.

Molecular Formula C17H15N3S2
Molecular Weight 325.45
CAS No. 477886-23-0
Cat. No. B2369027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine
CAS477886-23-0
Molecular FormulaC17H15N3S2
Molecular Weight325.45
Structural Identifiers
SMILESCSCC1=CC(=NC(=N1)C2=CC=CC=N2)SC3=CC=CC=C3
InChIInChI=1S/C17H15N3S2/c1-21-12-13-11-16(22-14-7-3-2-4-8-14)20-17(19-13)15-9-5-6-10-18-15/h2-11H,12H2,1H3
InChIKeyRUXWZUFJJXOZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 477886-23-0): Baseline Identity for Informed Procurement


4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 477886-23-0) is a tetra-substituted pyrimidine derivative (C₁₇H₁₅N₃S₂, MW 325.5 g/mol) featuring a 2-pyridinyl ring at the 2-position, a methylsulfanylmethyl group at the 4-position, and a phenylsulfanyl group at the 6-position . This unique arrangement of one nitrogen-heterocyclic and two organosulfur substituents creates a multi-dentate framework capable of engaging in N,S- and N,N-coordination with metal ions [1]. The compound is commercially available at a certified minimum purity of 95% for research use .

Why Generic Substitution Fails for CAS 477886-23-0: Structural Specificity Demands Evidence-Based Selection


Simple in-class substitution is unreliable because the 2-pyridinylpyrimidine scaffold with dual thioether substituents generates a unique electronic and steric profile that cannot be replicated by mono-thioether, phenoxy, or amino-substituted analogs . The phenylsulfanyl group at the 6-position provides a soft sulfur donor site that is absent in the phenoxy analog (CAS 477886-20-7), altering both metal-coordination selectivity and compound lipophilicity [1][2]. Furthermore, the 2-pyridinyl substituent is essential for the N,N-chelation motif observed in the pyrimidine-thioalkyl pyridine patent family, which has demonstrated bronchosecretolytic activity [3]. Selecting an analog lacking any of these three key structural features risks losing the specific donor-atom topology and physicochemical properties that define this compound's utility in coordination chemistry and drug-discovery screening cascades.

Quantitative Differentiation Evidence for CAS 477886-23-0 Against Its Closest Analogs


Lipophilicity Advantage Over the Phenoxy Analog: Computed logP Differential of +0.5 Log Units

The target compound (CAS 477886-23-0) exhibits a computed XLogP3-AA of 3.7, compared to 3.2 for the direct phenoxy analog CAS 477886-20-7, where the 6-phenylsulfanyl group is replaced by a 6-phenoxy group [1][2]. This 0.5 log-unit increase in predicted lipophilicity is attributable to the replacement of the oxygen atom with a sulfur atom in the 6-substituent, and it represents a meaningful difference in predicted membrane permeability and distribution behavior.

Lipophilicity Drug design Physicochemical profiling

Donor-Atom Profile for Metal Coordination: Dual Thioether vs. Single Thioether in the Phenoxy Analog

The target compound possesses two chemically distinct thioether moieties (methylsulfanylmethyl and phenylsulfanyl) plus a pyridyl nitrogen, yielding a potential tridentate (N,N,S) or bidentate (N,S) coordination mode depending on the metal ion [1]. In contrast, the phenoxy analog CAS 477886-20-7 replaces the soft thioether sulfur at the 6-position with a hard phenoxy oxygen, which preferentially coordinates harder metal ions such as Zn²⁺ or Fe³⁺ rather than soft ions like Ag⁺, Cu⁺, or Hg²⁺ [1][2]. Quantitative stability constants or selectivity factors for this specific compound have not been reported, but class-level evidence from 2-(alkylsulfanyl)azine ligands confirms that Ag(I) ions form robust coordination networks with thioether-pyrimidine ligands, while phenoxy analogs show markedly weaker or no such interactions [2].

Coordination chemistry Ligand design Metal sensing

Bronchosecretolytic Scaffold Validation: Structural Alignment with Patented Pyrimidine-Thioalkyl Pyridine Derivatives

The compound's 2-pyridinylpyrimidine core with thioether substituents places it within the generic structure claimed in US Patent 5,025,016 (Ludwig Heumann & Co.), which describes pyrimidine-thioalkyl pyridine derivatives exhibiting high bronchosecretolytic and mucolytic activity superior to the reference drug ambroxol [1][2]. The lead compound from this series, tasuldine (2-[(3-pyridinylmethyl)thio]pyrimidine), was shown to promote greater phenol red excretion in mouse trachea than ambroxol and to reduce canine bronchial mucus viscosity [2]. While the target compound's specific IC₅₀ or in vivo efficacy data have not been published, its structural alignment with the active pharmacophore (2-pyridinylpyrimidine bearing a thioether linker) supports its candidacy as a screening analog within this therapeutic class [1].

Bronchosecretolytic Mucolytic Respiratory therapeutics

Molecular Weight and Heavy-Atom Count Differentiation: Implications for X-ray Crystallography and Mass Spectrometry Detection

With a molecular weight of 325.5 g/mol and containing two sulfur atoms, the target compound offers a 16.1 Da mass increase over the phenoxy analog (MW 309.4 g/mol, one sulfur) due to the S-for-O substitution at the 6-position [1][2]. This additional sulfur atom provides a distinctive isotopic signature (³⁴S natural abundance ~4.2%) that is readily detectable by high-resolution mass spectrometry, facilitating unambiguous identification and quantification in complex biological matrices or reaction mixtures [1]. Furthermore, the presence of two sulfur atoms enhances anomalous scattering for X-ray crystallography, a practical advantage for structural biology applications requiring experimental phasing [3].

Crystallography Mass spectrometry Fragment-based screening

Vendor-Certified Purity Specification: 95% Minimum Assay vs. Uncertified Analog Suppliers

The target compound is available from AKSci (USA) with a documented minimum purity specification of 95% by quantitative assay, supported by batch-specific Certificates of Analysis and Safety Data Sheets . In contrast, many structural analogs listed by non-specialist vendors lack formal purity certification or provide only nominal purity statements (e.g., 'typically 95%' without batch-level verification) . This difference is critical for reproducible dose-response assays, where the presence of unidentified impurities can confound IC₅₀ or Kd determinations.

Quality control Reproducibility Procurement standards

Best-Use Scenarios for CAS 477886-23-0 Informed by the Above Differentiation Evidence


Coordination Chemistry and Soft-Metal Sensing: Ag(I), Cu(I), and Hg(II) Complexation Studies

Investigators requiring a ligand with multiple soft donor atoms should select CAS 477886-23-0, as its dual-thioether architecture (methylsulfanylmethyl and phenylsulfanyl) enables N,S-chelation of soft metals such as Ag(I), Cu(I), and Hg(II), a coordination mode validated by class-level studies on 2-(alkylsulfanyl)pyrimidine ligands [1]. This property is absent in the phenoxy analog due to its hard oxygen donor, making the target compound the appropriate choice for designing luminescent silver(I) coordination polymers or heavy-metal extraction agents [1].

Respiratory Drug Discovery: Bronchosecretolytic Lead Expansion and IP Diversification

Medicinal chemists aiming to diversify around the clinically evaluated tasuldine scaffold should consider CAS 477886-23-0 as a novel 4,6-disubstituted variant of the pyrimidine-thioalkyl pyridine pharmacophore. The compound's 2-pyridinylpyrimidine core aligns with the bronchosecretolytic patent space (US 5,025,016), and its increased lipophilicity (logP 3.7) may confer altered absorption and distribution relative to the reference compound tasuldine, offering a differentiated pharmacokinetic profile for candidate optimization [2][3].

Fragment-Based Screening and Structure-Based Drug Design (SBDD)

Laboratories employing X-ray crystallography for fragment screening will benefit from the compound's dual-sulfur composition, which provides enhanced anomalous scattering at Cu Kα wavelengths for experimental phasing, improving the accuracy of electron-density maps [4]. The 95% certified purity with batch-specific CoA ensures that soaking, co-crystallization, and SPR binding experiments are conducted with a well-characterized entity, reducing the risk of irreproducible results from unidentified contaminants .

Physicochemical Property Benchmarking in Computational Chemistry

Computational chemists seeking to validate in silico models for sulfur-containing heterocycles can use CAS 477886-23-0 as a reference compound, given the availability of computed descriptors (XLogP3 = 3.7, HBA = 5, rotatable bonds = 5) alongside the phenoxy analog (logP = 3.2) for direct pairwise comparison [5][6]. The 0.5 log-unit difference between the thioether and phenoxy pair serves as a calibration set for refining QSAR models that predict sulfur substitution effects on lipophilicity and permeability.

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